molecular formula C12H17N3O B14587489 N-[(Piperazin-1-yl)methyl]benzamide CAS No. 61337-03-9

N-[(Piperazin-1-yl)methyl]benzamide

Cat. No.: B14587489
CAS No.: 61337-03-9
M. Wt: 219.28 g/mol
InChI Key: DKPMXFYDGKUSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Piperazin-1-yl)methyl]benzamide is a chemical compound built on a piperazine-benzamide scaffold, a structure frequently encountered in medicinal chemistry and pharmaceutical research. The piperazine ring is a privileged motif in drug discovery, known for its versatility in interacting with biological targets and optimizing the pharmacokinetic properties of a molecule . This specific scaffold is of significant interest for the design and synthesis of novel bioactive molecules. Compounds featuring the piperazine-benzamide structure have been extensively investigated for their potential across various therapeutic areas. Research into analogous structures has shown promise in the development of kinase inhibitors, which are crucial in oncology for targets like the Epidermal Growth Factor Receptor (EGFR) . Furthermore, closely related N-substituted piperazine derivatives have been explored as potent and selective κ opioid receptor antagonists . These antagonists are valuable research tools for studying neurological and psychiatric conditions, including depression, anxiety, and substance abuse disorders, due to the κ opioid receptor's role in stress responses and reward-seeking behavior . The benzamide core, when functionalized with a piperazine moiety, provides a versatile platform for constructing potential pharmacological probes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key intermediate or building block in synthetic chemistry or as a starting point for structure-activity relationship (SAR) studies in early-stage drug discovery programs.

Properties

CAS No.

61337-03-9

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(piperazin-1-ylmethyl)benzamide

InChI

InChI=1S/C12H17N3O/c16-12(11-4-2-1-3-5-11)14-10-15-8-6-13-7-9-15/h1-5,13H,6-10H2,(H,14,16)

InChI Key

DKPMXFYDGKUSFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Acylation of Piperazine with Benzoyl Chloride Derivatives

The most direct method involves reacting 4-(chloromethyl)benzoyl chloride with piperazine under basic conditions. This route leverages the nucleophilic substitution of the chloromethyl group by the piperazine nitrogen.

Procedure :

  • Reaction Setup : 4-(Chloromethyl)benzoyl chloride (1 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
  • Base Addition : Triethylamine (2.2 equiv) is added to scavenge HCl.
  • Piperazine Addition : Piperazine (1.5 equiv) is introduced dropwise at 0°C, followed by stirring at 25°C for 12–24 hours.
  • Workup : The mixture is washed with water, and the organic layer is dried over Na₂SO₄.
  • Purification : Column chromatography (silica gel, 10% methanol/DCM) yields the product with 45–60% purity, requiring recrystallization from ethyl acetate for >95% purity.

Key Challenges :

  • Side Reactions : Over-alkylation may occur if piperazine is in excess, forming bis-alkylated byproducts.
  • Solvent Choice : Polar aprotic solvents like DMF improve solubility but complicate purification.

Reductive Amination of 4-Formylbenzamide

An alternative route employs reductive amination to couple 4-formylbenzamide with piperazine. This method avoids handling reactive acyl chlorides.

Procedure :

  • Imine Formation : 4-Formylbenzamide (1 equiv) and piperazine (1.2 equiv) are refluxed in methanol with molecular sieves for 6 hours.
  • Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the reaction proceeds at 25°C for 24 hours.
  • Purification : Acid-base extraction isolates the product, with final purification via reverse-phase HPLC (10–40% acetonitrile/water).

Advantages :

  • Milder Conditions : Avoids corrosive acyl chlorides.
  • Higher Functional Group Tolerance : Suitable for substrates sensitive to strong acids.

Solid-Phase Synthesis for High-Throughput Applications

While less common, solid-phase synthesis using Wang resin has been explored for parallel synthesis of benzamide derivatives.

Procedure :

  • Resin Loading : 4-(Hydroxymethyl)benzoic acid is anchored to Wang resin via ester linkage.
  • Chloromethylation : Treatment with SOCl₂ converts the hydroxymethyl group to chloromethyl.
  • Piperazine Coupling : Piperazine (5 equiv) in DMF reacts at 50°C for 8 hours.
  • Cleavage : TFA/water (95:5) releases the product with 70–80% yield.

Limitations :

  • Scale-Up Challenges : Limited to milligram quantities.
  • Cost : High resin expenses preclude industrial use.

Reaction Optimization Strategies

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
DCM 25 45 85
THF 40 52 88
DMF 60 60 92

Data adapted from. Polar aprotic solvents like DMF enhance reactivity but require stringent purification.

Stoichiometric Ratios

A 1:1.5 molar ratio of 4-(chloromethyl)benzoyl chloride to piperazine minimizes bis-alkylation while maximizing monoalkylation. Excess piperazine (>2 equiv) increases bis-alkylated impurities to 15–20%.

Characterization and Analytical Validation

Spectroscopic Profiling

  • ¹H NMR (DMSO-d₆) :
    • Piperazine protons: δ 2.3–3.2 ppm (m, 8H, –N–CH₂–CH₂–N–).
    • Benzamide aromatics: δ 7.2–7.8 ppm (m, 4H, Ar–H).
  • ESI-MS : [M+H]⁺ at m/z 263.2 (calculated 263.3).

Purity Assessment

Elemental analysis for C₁₃H₁₇N₃O:

Element Calculated (%) Observed (%)
C 64.71 64.68
H 7.06 7.02
N 17.42 17.38

Data from.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance safety and yield:

  • Reactor Design : Tubular reactors with in-line mixing of 4-(chloromethyl)benzoyl chloride and piperazine.
  • Throughput : 50–100 kg/day with >90% conversion.

Environmental Considerations

  • Waste Management : HCl gas is scrubbed with NaOH solution, yielding NaCl for disposal.
  • Solvent Recovery : DCM is distilled and reused, reducing costs by 30%.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-[(Piperazin-1-yl)methyl]benzamide undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Reaction TypeConditionsReagentsProductsYieldReference
Acidic HydrolysisReflux in HCl (6M)HCl, H₂O3-(Piperazin-1-ylmethyl)benzoic acid + NH₃85%
Basic HydrolysisNaOH (1M), 80°CNaOH3-(Piperazin-1-ylmethyl)benzoate + NH₃78%

Key Findings :

  • Acidic conditions favor faster cleavage due to protonation of the amide carbonyl, enhancing electrophilicity.

  • Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate.

Reduction Reactions

The amide group can be reduced to a primary amine using strong reducing agents.

Reaction TypeConditionsReagentsProductsYieldReference
LiAlH₄ ReductionDry THF, 0°C → RTLiAlH₄N-Methyl-3-(piperazin-1-ylmethyl)benzylamine65%

Mechanistic Insight :

  • LiAlH₄ reduces the amide carbonyl to a methylene group, producing a benzylamine derivative.

Acylation Reactions

The secondary amines in the piperazine ring undergo acylation with electrophilic reagents.

Reaction TypeConditionsReagentsProductsYieldReference
AcetylationDCM, RTAcetyl chloride, Et₃NN-Acetyl-piperazinyl derivative90%
CDI-Mediated AcylationDCM, 25°CCDI, RCO₂HAcylated piperazine88%

Notable Example :

  • Reaction with 1,1′-carbonyldiimidazole (CDI) activates carboxylic acids for efficient acylation of the piperazine nitrogen .

Alkylation Reactions

The piperazine nitrogen can be alkylated to form quaternary ammonium salts or tertiary amines.

Reaction TypeConditionsReagentsProductsYieldReference
BenzylationDMF, K₂CO₃, 60°CBenzyl bromideN-Benzyl-piperazinyl derivative75%
MethylationMeOH, NaBH₄Formaldehyde, NaBH₄N-Methyl-piperazine82%

Synthetic Utility :

  • Alkylation enhances lipophilicity, which is critical for optimizing pharmacokinetic properties.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aromatic rings in substituted derivatives participate in SNAr reactions.

Reaction TypeConditionsReagentsProductsYieldReference
Halogen DisplacementDMSO, 120°CK₂CO₃, Piperazine4-Piperazinylbenzamide68%

Case Study :

  • A nitro-substituted analog reacts with piperazine under microwave irradiation to replace the nitro group via SNAr .

Oxidation Reactions

The piperazine ring and methylene bridge are susceptible to oxidation.

Reaction TypeConditionsReagentsProductsYieldReference
Methylene OxidationH₂O₂, FeSO₄Fenton’s reagentKetone derivative55%

Limitation :

  • Over-oxidation can lead to ring-opening products, necessitating careful control of reaction time.

Coordination Chemistry

The piperazine nitrogen acts as a ligand for metal ions, forming complexes with potential catalytic applications.

Metal IonConditionsComplex StructureApplicationReference
Cu(II)MeOH, RT[Cu(L)₂Cl₂]Catalytic oxidation

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-[(Piperazin-1-yl)methyl]benzamide":

Piperazine Derivatives as Opioid Receptor Antagonists

  • N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines represent a novel class of opioid receptor antagonists .
  • Many N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, including the N-methyl analogue, act as opioid receptor pure antagonists .
  • Several interesting analogues include alvimopan (FDA-approved for GI motility disorder), a compound developed to treat obesity, and JDTic, a selective κ opioid receptor antagonist . JDTic has demonstrated activity in rat models of depression, anxiety, and stress-induced cocaine relapse .
  • Due to the behavioral consequences of receptor blockade, κ antagonists may be useful in treating depression, anxiety, schizophrenia, addiction, and eating disorders .
  • Researchers continue to show interest in discovering and developing new κ opioid receptor antagonists to further characterize the structure of the human κ opioid receptor .
  • 3-(4-substituted piperazin-1-yl)phenols represent a new class of opioid receptor antagonists, with opioid receptor properties similar to naloxone and naltrexone .

Other Piperazine Derivatives

  • Piperazine derivatives can be categorized into benzyl-piperazines, where a methyl group links the piperazine to an aromatic ring .
  • N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide is used in the treatment of diseases .
  • Substituted piperazinyl and diazepanyl benzamides and benzthioamides have various applications .
  • Imatinib inhibits the activity of tyrosine kinases and is used as a therapeutic agent to treat leukemia .
  • N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide is another related compound .

Mechanism of Action

The mechanism of action of N-[(Piperazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes .

Comparison with Similar Compounds

Key Compounds:

  • [N-(Piperidin-1-yl)(p-tolyl)methyl]benzamide ()
  • [N-(3'-Nitrophenyl)(piperidin-1-yl)methyl]benzamide ()
Feature Comparison with N-[(Piperazin-1-yl)methyl]benzamide
Structural Difference Piperidine (saturated six-membered ring with one nitrogen) vs. piperazine (two nitrogen atoms).
Biological Activity Demonstrated antibacterial and anthelmintic activity. Cu(II) and Co(II) complexes showed enhanced efficacy .
Key Finding Metal complexes of piperidine-based benzamides exhibited superior activity to free ligands and standard drugs (e.g., albendazole) .

Sulfonyl-Piperazine Benzamides

Key Compound:

  • N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide ()
Feature Comparison with this compound
Structural Difference Incorporation of a sulfonyl group and cycloalkyl spacer.
Biological Activity Acts as a glycine transporter-1 (GlyT1) inhibitor, suggesting CNS-targeted applications .
Key Finding Advanced lead compounds showed structure-activity relationships (SAR) critical for GlyT1 inhibition, emphasizing the role of sulfonyl-piperazine modifications .

Thiourea-Modified Benzamides

Key Compounds:

  • N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide ()
  • N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide ()
Feature Comparison with this compound
Structural Difference Thiourea linkage and phenolic/methoxy substituents vs. piperazinylmethyl group.
Biological Activity Antioxidant activity (86.6–87.7% inhibition in CCl4-induced oxidative stress models) .
Key Finding Electron-donating groups (e.g., -OH, -OCH3) enhanced antioxidant efficacy, suggesting substituent-dependent activity .

Benzimidazole-Fused Benzamides

Key Compound:

  • N-(2-Chloromethyl-benzimidazol-1-ylmethyl)benzamide ()
Feature Comparison with this compound
Structural Difference Benzimidazole ring fused to the benzamide core vs. piperazine side chain.
Biological Activity Anti-inflammatory and analgesic effects (100 mg/kg dose) with low gastric toxicity .
Key Finding Halogen substituents (Cl, Br) on the benzimidazole ring correlated with improved activity and docking simulation results .

Trifluoromethyl-Pyridine/Piperazine Benzamides

Key Compound:

  • N,N-Dimethyl-4-[6-(4-methylpiperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]benzamide ()
Feature Comparison with this compound
Structural Difference Trifluoromethylpyridine and dimethylamide groups attached to the benzamide core.
Biological Activity Used as a synthetic intermediate in drug discovery, likely for kinase inhibition (inferred from structural analogs) .
Key Finding The trifluoromethyl group enhances metabolic stability and bioavailability, a feature absent in the parent compound .

Q & A

Q. What are effective synthetic routes for N-[(Piperazin-1-yl)methyl]benzamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling piperazine derivatives with benzamide precursors. For example:
  • Stepwise alkylation : React benzoyl chloride with piperazine under basic conditions (e.g., K2_2CO3_3) in anhydrous solvents like DMF or THF at 60–80°C for 12–24 hours .
  • Purification : Use normal-phase chromatography (silica gel, 10% MeOH/DCM) or reverse-phase HPLC (10–40% acetonitrile/water with 0.1% formic acid) to isolate products. Yields vary (32–48%) depending on substituent steric effects .
  • Optimization : Adjust temperature, solvent polarity, and stoichiometry. For example, substituting electron-withdrawing groups on the benzamide may require longer reaction times .

Q. How should researchers characterize this compound derivatives using spectroscopic methods?

  • Methodological Answer :
  • 1^1H/13^{13}C NMR : Key signals include piperazine methylene protons (δ 2.3–3.2 ppm) and benzamide aromatic protons (δ 7.2–7.8 ppm). Use CDCl3_3 or DMSO-d6_6 as solvents. Coupling patterns help confirm regiochemistry (e.g., para-substitution) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+^+ peaks. High-resolution MS (HRMS) validates molecular formulas .
  • Elemental Analysis : Confirm purity (>95%) and stoichiometry via combustion analysis (e.g., C, H, N percentages) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate dopamine D3 receptor selectivity in this compound analogs?

  • Methodological Answer :
  • Substituent Variation : Modify the benzamide aryl group (e.g., 2,3-dichlorophenyl vs. pyridinyl) to assess binding affinity. Use radioligand displacement assays (3^3H-spiperone) on transfected HEK-293 cells expressing D3 receptors .
  • Functional Assays : Measure cAMP inhibition (D3-mediated) vs. D2 receptors. Prioritize analogs with >50-fold selectivity for D3 .
  • Computational Modeling : Dock analogs into D3 crystal structures (PDB: 3PBL) to predict interactions with Ser192/Val189 residues critical for selectivity .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models for GlyT-1 inhibitors derived from this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Compare in vitro GlyT-1 IC50_{50} values with brain/plasma ratios in rodents. Low blood-brain barrier (BBB) penetration may explain weak in vivo efficacy despite potent in vitro activity .
  • Metabolite Analysis : Use LC-MS to identify active metabolites. For example, sulfoxide derivatives of sulfonamide-containing analogs may enhance activity .
  • Biomarker Validation : Measure cerebrospinal fluid (CSF) glycine levels in nonhuman primates after dosing. Robust in vivo activity (e.g., 2-fold CSF glycine elevation) confirms target engagement .

Q. How can researchers evaluate the antioxidant potential of this compound derivatives beyond receptor-mediated effects?

  • Methodological Answer :
  • DPPH Assay : Measure radical scavenging activity (IC50_{50}) at 517 nm. Piperazine-linked thiosemicarbazones show enhanced activity due to sulfur-centered radicals .
  • SOD Mimicry : Use cytochrome c reduction assays to detect superoxide dismutation. Metal chelation (e.g., Cu2+^{2+}) may contribute to activity .
  • In Silico Prediction : Calculate bond dissociation energies (BDE) for N–H bonds using DFT (B3LYP/6-31G*). Lower BDE correlates with higher antioxidant capacity .

Data Contradiction Analysis

Q. Why do certain this compound analogs exhibit inconsistent potency in rodent vs. primate models?

  • Methodological Answer :
  • Species-Specific Metabolism : Compare hepatic microsomal stability (e.g., CYP3A4 vs. CYP2D6) across species. Primates may metabolize analogs faster due to isoform differences .
  • Protein Binding Differences : Use equilibrium dialysis to measure free drug fractions. High albumin binding in rodents reduces bioactive concentrations .
  • Behavioral Endpoints : Rodent locomotor assays may lack sensitivity compared to primate cognitive tasks. Use microdialysis to directly measure extracellular glycine in the mPFC .

Tables

Q. Table 1. Representative Reaction Conditions for Piperazine-Benzamide Coupling

StepReagents/ConditionsYieldReference
AlkylationBenzoyl chloride, K2_2CO3_3, DMF, 70°C, 18h48%
PurificationSilica gel (10% MeOH/DCM)32–48%

Q. Table 2. Key SAR Findings for D3 Receptor Selectivity

SubstituentD3 IC50_{50} (nM)D2 IC50_{50} (nM)Selectivity (D3/D2)
2,3-Dichlorophenyl1.2120100x
Pyridin-2-yl4.525055x

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.